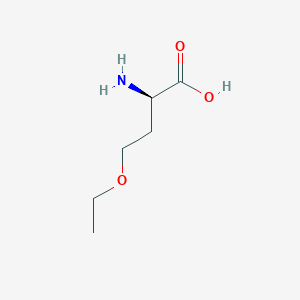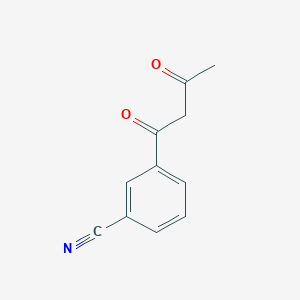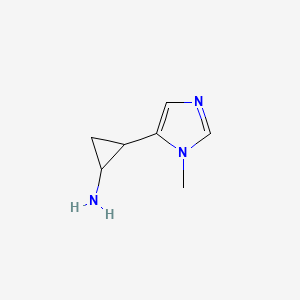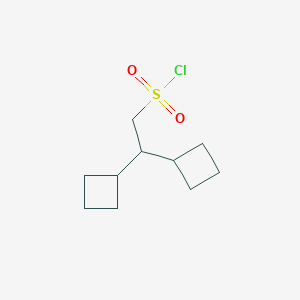
(2R)-2-Amino-4-ethoxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-4-ethoxybutanoic acid is a chiral amino acid derivative with potential applications in various fields of science and industry. This compound is characterized by the presence of an amino group, an ethoxy group, and a butanoic acid backbone, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of diazo compounds, ylides, and carbene intermediates to achieve the desired structure . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of (2R)-2-Amino-4-ethoxybutanoic acid may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-4-ethoxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the carboxylic acid group can yield alcohol derivatives.
Substitution: The ethoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various alkoxy derivatives.
Scientific Research Applications
(2R)-2-Amino-4-ethoxybutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-4-ethoxybutanoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the ethoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate enzyme activity, receptor binding, and cellular uptake, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Amino-4-methoxybutanoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
(2R)-2-Amino-4-propoxybutanoic acid: Contains a propoxy group, leading to different physicochemical properties.
(2R)-2-Amino-4-butoxybutanoic acid: Features a butoxy group, which can affect its reactivity and applications.
Uniqueness
(2R)-2-Amino-4-ethoxybutanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the ethoxy group provides a balance between hydrophilicity and lipophilicity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2R)-2-amino-4-ethoxybutanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1 |
InChI Key |
YCSFMOVBARTLBW-RXMQYKEDSA-N |
Isomeric SMILES |
CCOCC[C@H](C(=O)O)N |
Canonical SMILES |
CCOCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-{[(4-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13274672.png)
![7-Methyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B13274677.png)






![2-{[1-(Pyridin-3-yl)ethyl]amino}ethan-1-ol](/img/structure/B13274728.png)
![(3,3-Dimethylbutyl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B13274732.png)
